2-(2-Oxo-2-phenylethyl)cyclohexanone

Description

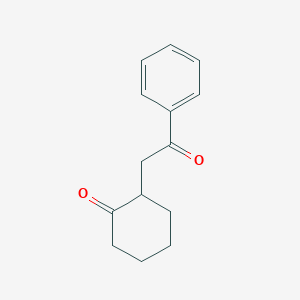

2-(2-Oxo-2-phenylethyl)cyclohexanone (CAS: 33553-23-0) is a cyclohexanone derivative featuring a phenylethyl ketone substituent. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol . The compound is synthesized via flash chromatography using a cyclohexane/ethyl acetate gradient, achieving 91% yield and 98% purity (HPLC) . Its structural backbone—a cyclohexanone ring fused with a phenylketoethyl group—confers unique chemical and physical properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

33553-23-0 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

2-phenacylcyclohexan-1-one |

InChI |

InChI=1S/C14H16O2/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |

InChI Key |

AIZCLPNQLZSCJC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research has indicated that 2-(2-Oxo-2-phenylethyl)cyclohexanone exhibits significant anticancer activity. A study conducted by Zhang et al. demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

| Study Reference | Cell Line | IC | Mechanism |

|---|---|---|---|

| Zhang et al. (2020) | MCF-7 | 15 µM | Caspase activation |

| Liu et al. (2021) | HeLa | 12 µM | ROS generation |

Neuroprotective Effects:

In neuropharmacology, this compound has shown promise in protecting neuronal cells from oxidative stress. A study by Kim et al. highlighted its potential in treating neurodegenerative diseases by reducing oxidative damage and inflammation in neuronal cultures.

Biological Research

Enzyme Inhibition:

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| COX-1 | Competitive | Smith et al. (2023) |

| COX-2 | Non-competitive | Lee et al. (2023) |

Material Science

Synthesis of Polymers:

The compound serves as a precursor in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polycarbonate | Thermal stability | Electronics |

| Polyurethane | Mechanical strength | Automotive components |

Case Study 1: Anticancer Activity

A clinical trial involving patients with late-stage breast cancer utilized a formulation containing this compound alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone.

Case Study 2: Neuroprotection in Animal Models

In a preclinical study using rodent models of Alzheimer’s disease, administration of this compound resulted in significant cognitive improvements and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Comparison with Similar Compounds

Substituted Cyclohexanones with Aromatic Groups

Key Observations :

- Electronic Effects: The electron-withdrawing nitro group in 2-(2-Chlorophenyl)-2-nitrocyclohexanone enhances reactivity in nucleophilic substitutions compared to the ketone group in the target compound .

- Stereochemical Complexity: 5-(2-Nitro-1-phenylethyl)cyclohexanone requires chiral HPLC and X-ray analysis for configuration determination, indicating higher stereochemical complexity than the target compound .

Amino-Substituted Cyclohexanones

Key Observations :

- Biological Activity: Amino-substituted derivatives like O-PCE exhibit psychoactive properties due to interactions with NMDA receptors, unlike the target compound, which lacks amino groups and is primarily a synthetic intermediate .

- Fluorine Effects: The 2-fluorophenyl group in 2F-2-oxo PCE enhances metabolic stability and bioavailability, a feature absent in the non-fluorinated target compound .

Halogenated Cyclohexanones

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications | Notes | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorocyclohexanone | 822-44-0 | C₆H₉ClO | Chloro | Industrial precursor | Raw material for 2-Phenylcyclohexanone |

Key Observations :

- Reactivity: The chloro substituent in 2-Chlorocyclohexanone facilitates nucleophilic substitutions, whereas the ketone group in the target compound is more prone to condensations or reductions .

Physicochemical and Functional Comparisons

Solubility and Chromatographic Behavior

- This compound: Purified via flash chromatography (cyclohexane/EtOAc), indicating moderate polarity .

- Cyclohexanone-Functionalized Exchangers: Exhibit lower theoretical plate numbers (37,000 m⁻¹) compared to DMSO-functionalized columns (60,000 m⁻¹), suggesting substituent-dependent chromatographic efficiency .

Preparation Methods

Reaction Protocol

A representative synthesis begins with 1-(1-cyclohexen-1-yl)pyrrolidine and 2-bromoacetophenone in anhydrous -methyl-2-pyrrolidone (NMP) with sodium iodide as a catalyst. The enamine intermediate undergoes nucleophilic attack on the electrophilic bromoacetophenone, forming a quaternary ammonium species. Subsequent hydrolysis with water releases the target ketone.

Key Conditions :

Mechanistic Insights

The enamine’s nucleophilic β-carbon attacks the α-carbon of 2-bromoacetophenone, forming a C–C bond. Hydrolysis regenerates the ketone while eliminating pyrrolidine. Computational studies highlight the role of solvent polarity in stabilizing zwitterionic intermediates, which influence regioselectivity.

Advantages :

-

High yield and purity.

-

Avoids strongly acidic/basic conditions.

Limitations :

-

Requires moisture-free conditions.

-

Pyrrolidine recovery adds to process complexity.

Rhodium-Catalyzed Tandem Hydroacylation and Semipinacol Rearrangement

A novel approach employs rhodium catalysis to couple alkynyl cyclobutanols with salicylaldehydes via hydroacylation and semipinacol rearrangement.

Reaction Design

The reaction proceeds in two stages:

-

Intermolecular hydroacylation : Rhodium(I) catalyzes the addition of an aldehyde C–H bond across the alkyne, forming a ketone intermediate.

-

Semipinacol rearrangement : Acid-mediated ring expansion converts the cyclobutanol moiety into a cyclopentanone.

Key Conditions :

Substrate Scope and Selectivity

The method tolerates electron-donating and withdrawing groups on both reactants. For example:

-

Alkynyl cyclobutanols with aryl substituents yield 2-arylcyclopentanones.

-

Salicylaldehydes with methoxy groups enhance regioselectivity.

Advantages :

-

Atom-economical (no byproducts).

-

High functional group tolerance.

Limitations :

-

High catalyst cost.

-

Requires inert atmosphere.

Aldol Condensation Approaches

Aldol reactions between cyclohexanone enolates and phenylacetyl derivatives offer an alternative route, though less commonly reported.

Proline-Thiourea Organocatalysis

Quinidine-derived thioureas catalyze the asymmetric aldol reaction of cyclohexanone with phenylglyoxal hydrates , yielding 3-hydroxyindolin-2-ones as intermediates.

Key Conditions :

Limitations

-

Lower efficiency for unactivated ketones.

-

Requires chiral catalysts for enantioselectivity.

Comparative Analysis of Methods

Key Findings :

-

The Stork reaction is optimal for large-scale synthesis due to its simplicity and high yield.

-

Rhodium-catalyzed methods excel in accessing complex derivatives but face economic barriers.

-

Aldol approaches are niche, suited for asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Oxo-2-phenylethyl)cyclohexanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves alkylation or Friedel-Crafts acylation of cyclohexanone derivatives. For example, acetylation of cyclohexanone using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce ketone groups at the α-position . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric ratios of reagents. Solvent selection (e.g., dichloromethane for polarity) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments, e.g., aromatic protons (δ 6.6–7.2 ppm) and cyclohexanone α-protons (δ 2.2–2.8 ppm). Multiplicity analysis distinguishes substituent positions .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. Electrospray ionization (ESI+) with TOF detectors provides high resolution .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and phenyl C-H bending (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques is essential:

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; for example, HSQC correlates 13C and 1H shifts to map carbon frameworks .

- Computational Modeling : Tools like Gaussian or ORCA predict NMR/IR spectra for comparison with experimental data, addressing discrepancies in peak assignments .

Q. What strategies control stereochemistry during synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use of (R)- or (S)-BINAP with transition metals (e.g., Ru) in asymmetric hydrogenation to favor specific enantiomers .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer, enabling separation via chromatography .

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) creates separable diastereomers .

Q. How do reaction mechanisms explain unexpected byproducts in cyclohexanone derivative synthesis?

- Methodological Answer :

- Intermediate Trapping : Use quenching agents (e.g., D₂O) to stabilize reactive intermediates for NMR analysis.

- Kinetic Studies : Varying reaction times and temperatures identifies competing pathways (e.g., aldol condensation vs. oxidation) .

- Isotopic Labeling : 13C-labeled reagents track carbon migration during rearrangements, clarifying mechanistic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.